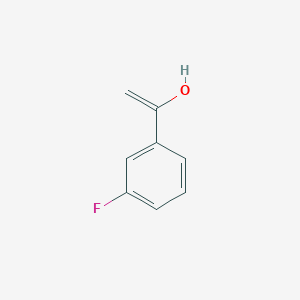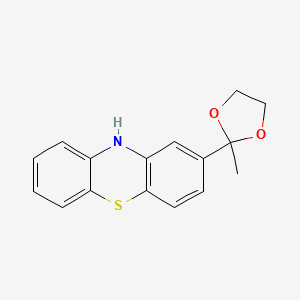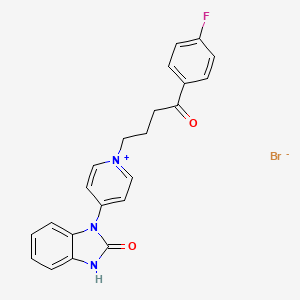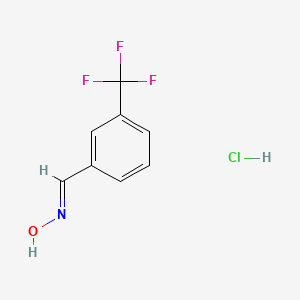![molecular formula C18H34N4O6 B13418029 (Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)
(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Merodesmosine is a unique lysine-derived cross-linking amino acid found in mature elastin. Elastin is a highly elastic protein in connective tissue that allows many tissues in the body to resume their shape after stretching or contracting. Merodesmosine, along with desmosine and isodesmosine, plays a crucial role in the structural integrity and elasticity of elastin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The biosynthetic pathway of merodesmosine involves the cross-linking of lysine residues. During the maturation of elastin, lysine residues undergo oxidative deamination to form aldehydes, which then participate in aldol condensation reactions. These reactions lead to the formation of cross-links such as desmosine, isodesmosine, and merodesmosine .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Merodesmosine undergoes various chemical reactions, including:
Oxidation: The lysine residues in merodesmosine can be oxidized to form aldehydes.
Reduction: Reduction reactions can reverse the oxidation process.
Substitution: Substitution reactions can occur at the amino groups of lysine residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the elastin structure .
Major Products Formed
The major products formed from these reactions include various cross-linked amino acids, such as desmosine, isodesmosine, and lysinonorleucine .
Applications De Recherche Scientifique
Merodesmosine has several scientific research applications:
Mécanisme D'action
Merodesmosine exerts its effects through the formation of cross-links between lysine residues in elastin. These cross-links provide structural stability and elasticity to the elastin network. The molecular targets involved include lysine residues and the enzymes responsible for their oxidative deamination .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desmosine: A cross-linking amino acid involving four lysine residues.
Isodesmosine: Similar to desmosine but with a different spatial arrangement of lysine residues.
Lysinonorleucine: A cross-linking amino acid involving two lysine residues.
Uniqueness of Merodesmosine
Merodesmosine is unique in its specific cross-linking pattern, involving three lysine residues. This distinct structure contributes to its specific role in the mechanical properties of elastin .
Propriétés
Formule moléculaire |
C18H34N4O6 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid |
InChI |
InChI=1S/C18H34N4O6/c19-13(16(23)24)6-2-1-5-12(8-9-15(21)18(27)28)11-22-10-4-3-7-14(20)17(25)26/h5,13-15,22H,1-4,6-11,19-21H2,(H,23,24)(H,25,26)(H,27,28)/b12-5- |
Clé InChI |
ZUXGPPMNMKSOEO-XGICHPGQSA-N |
SMILES isomérique |
C(CCNC/C(=C\CCCC(C(=O)O)N)/CCC(C(=O)O)N)CC(C(=O)O)N |
SMILES canonique |
C(CCNCC(=CCCCC(C(=O)O)N)CCC(C(=O)O)N)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)


![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)






